alpha-Erythroidine

Description

Context and Significance within Natural Product Chemistry

Alpha-erythroidine is a naturally occurring compound classified as an erythrinan (B1236395) alkaloid. naturalproducts.net These alkaloids are distinguished by their characteristic tetracyclic spiroamine skeleton, a complex molecular architecture that makes them a subject of significant interest in phytochemical and synthetic chemistry. nih.govresearchgate.net this compound is isolated from various plant species of the Erythrina genus, which encompasses about 130 species of trees and shrubs found in tropical and subtropical regions worldwide. d-nb.infowikipedia.org

The significance of this compound in natural product chemistry stems from both its unique structure and its biological activity. It has been isolated from the stem bark of Erythrina poeppigiana and other species within the genus. d-nb.inforesearchgate.net The investigation of such compounds contributes to the broader understanding of alkaloid biosynthesis and the vast chemical diversity found in the plant kingdom. nih.gov The complex structure of the erythrinan core presents a considerable challenge for total synthesis, driving innovation in synthetic methodologies. researchgate.net Furthermore, research into its biological effects, such as cytotoxic and estrogenic activities, highlights its potential as a scaffold for developing new therapeutic agents. d-nb.inforesearchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉NO₃ | naturalproducts.netuni.lu |

| Molecular Weight | 273.33 g/mol | uni.lu |

| Appearance | Brownish-yellow oily substance | researchgate.net |

| Melting Point | 58-60°C | chemicalbook.com |

| InChIKey | IXPDLJKEPLTCOU-FFSVYQOJSA-N | uni.lu |

Historical Perspectives on Erythrina Alkaloid Pharmacological Investigation

The pharmacological investigation of Erythrina alkaloids has a history rooted in the traditional use of these plants in folk medicine. researchgate.net Various species of Erythrina have been used in traditional remedies for conditions such as fever, inflammation, and infections. researchgate.netfrontiersin.org Scientific inquiry into the genus began to build momentum with studies spanning from 1943 to 2023, revealing a wide range of pharmacological activities. frontiersin.orgnih.gov

Early scientific studies identified that extracts from Erythrina species possessed potent physiological effects, most notably a "curare-like" activity, which refers to neuromuscular blockade. researchgate.netrsdjournal.org This discovery spurred further phytochemical investigations to isolate the active constituents. Over time, research confirmed that the tetracyclic alkaloids were the major compounds responsible for the observed biological effects. nih.gov These investigations led to the identification of a diverse array of alkaloids within the genus, which were found to possess properties including anxiolytic and anticonvulsant activities. nih.govrsdjournal.org The reported pharmacological activities of erythrinan alkaloids are extensive, with a significant focus on central nervous system effects, alongside cytotoxic, anti-inflammatory, and other actions. nih.gov This long history of pharmacological research into the Erythrina genus has established the importance of its constituent alkaloids, like this compound, as interesting molecules for further scientific study.

Table 2: Reported In Vitro Biological Activities of this compound

| Activity Type | Target/Assay | Result (IC₅₀) | Source(s) |

| Estrogen Receptor Binding | Estrogen Receptor α (ERα) | 57.3 µM | d-nb.inforesearchgate.net |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 11.60 µg/mL | researchgate.net |

Recent research has specifically highlighted the estrogenic and cytotoxic potential of this compound. Studies have shown that it can bind to the estrogen receptor alpha (ERα). d-nb.inforesearchgate.net In a study involving various Erythrina alkaloids, this compound displayed a binding affinity for ERα with an IC₅₀ value of 57.3 µM. d-nb.inforesearchgate.net This finding was part of a broader investigation that identified erythroidine alkaloids as a potential new class of phytoestrogens. d-nb.infonih.gov Additionally, this compound has demonstrated cytotoxic activity against the MCF-7 human breast cancer cell line, with a reported IC₅₀ value of 11.60 µg/mL. researchgate.net This activity is of research interest because the MCF-7 cell line expresses estrogen receptors, suggesting a possible link between the compound's estrogenic and cytotoxic effects. researchgate.netresearchgate.net

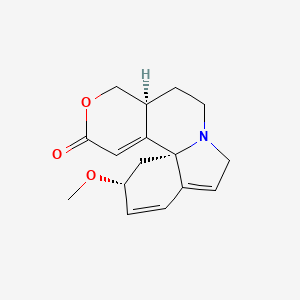

Structure

2D Structure

3D Structure

Properties

CAS No. |

466-80-8 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(1S,7S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2,12,14-trien-4-one |

InChI |

InChI=1S/C16H19NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2-3,5,8,11,13H,4,6-7,9-10H2,1H3/t11-,13+,16+/m1/s1 |

InChI Key |

IXPDLJKEPLTCOU-FFSVYQOJSA-N |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2CC[C@H]4C3=CC(=O)OC4)C=C1 |

Canonical SMILES |

COC1CC23C(=CCN2CCC4C3=CC(=O)OC4)C=C1 |

Origin of Product |

United States |

Isolation, Structural Characterization, and Natural Occurrence of Alpha Erythroidine

Botanical Sources and Biogeographical Distribution within the Genus Erythrina

The genus Erythrina, belonging to the family Fabaceae, comprises approximately 110 to 120 species distributed throughout tropical and subtropical regions of the world, with a significant number of species found in the Americas. cabidigitallibrary.orgthieme-connect.com These plants are known to produce a characteristic group of alkaloids, including alpha-erythroidine. researchgate.net

This compound has been identified in several species of the Erythrina genus. Research has confirmed its presence in the following species:

| Species | Common Name |

| Erythrina americana | Coral tree |

| Erythrina poeppigiana | Coral tree |

| Erythrina berteroana | |

| Erythrina costarricensis | |

| Erythrina variegata |

Initial chemical investigations on the seeds of Erythrina americana in 1937 led to the isolation of a crystalline alkaloid mixture initially named erythroidine. google.com Later analysis revealed this to be a mixture of two isomers, this compound and beta-erythroidine. google.com Subsequent studies have also isolated this compound from the stem bark and wood of Erythrina poeppigiana, a species widely distributed in Central and South America. thieme-connect.comd-nb.inforesearchgate.net Furthermore, gas chromatography/mass spectrometry analysis of the foliage of Erythrina berteroana, Erythrina poeppigiana, and Erythrina costarricensis has identified this compound as one of the biologically active alkaloids present. acs.org The bark of Erythrina variegata has also been found to contain this compound. researchgate.net

This compound is not uniformly distributed throughout the plant. Different parts of the Erythrina plant have been found to contain varying concentrations of this alkaloid.

| Plant Part | Species |

| Seeds | Erythrina americana google.comdoctorlib.org |

| Flowers | Erythrina americana doctorlib.org |

| Stem Bark | Erythrina poeppigiana d-nb.inforesearchgate.net |

| Wood | Erythrina poeppigiana researchgate.netnih.gov |

| Leaves | Erythrina poeppigiana, Erythrina berteroana, Erythrina costarricensis cabidigitallibrary.orgacs.org |

| Cotyledons | Erythrina americana researchgate.net |

The seeds and flowers of Erythrina americana are known to contain this compound, with the flowers having a lower concentration. doctorlib.org In Erythrina poeppigiana, the stem bark is a significant source, from which this compound has been isolated. d-nb.inforesearchgate.net The wood of this species also contains the compound. researchgate.netnih.gov The leaves of E. poeppigiana, E. berteroana, and E. costarricensis have all been shown to contain this compound. cabidigitallibrary.orgacs.org Additionally, studies on callus cultures of Erythrina americana have detected this compound in the cotyledons. researchgate.net

Identification of Specific Erythrina Species Yielding this compound

Methodologies for Extraction, Isolation, and Purification

The process of obtaining pure this compound from its botanical sources involves several key steps, beginning with extraction and followed by various chromatographic purification techniques.

The initial step typically involves the extraction of plant material (e.g., stem bark, seeds) with a solvent. A common method is the use of a methanolic extract from the plant material. d-nb.info This crude extract is then subjected to further fractionation. For instance, a methylene (B1212753) chloride (CH2Cl2) extract of the stem bark of Erythrina poeppigiana has been used as a starting point for isolation. researchgate.netresearchgate.net

Following extraction, a series of chromatographic techniques are employed to isolate and purify this compound. These methods separate the components of the extract based on their physical and chemical properties. Commonly used techniques include:

Column Chromatography: This is a fundamental technique used for the separation of individual compounds from a mixture. researchgate.net

Anion Exchange Chromatography: This method separates molecules based on their net surface charge. It has been used as an initial step in purification protocols. google.com

Mixed Mode Chromatography: This technique utilizes a combination of separation modes, such as ion exchange and reversed-phase, to achieve high-resolution separation. google.com

Cation Exchange Chromatography: Similar to anion exchange, this method separates molecules based on their charge, but with a negatively charged stationary phase. google.com

Affinity Chromatography: This highly specific method relies on the specific binding interaction between the target molecule and a ligand immobilized on the chromatography matrix. google.com

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size. google.com

High-Performance Liquid Chromatography (HPLC): This is a high-resolution chromatographic technique used for the final purification and analysis of the isolated compound. researchgate.net

The purity of the final product is often assessed using techniques like HPLC, with purities of 98.0% to 99.8% being achievable. google.com

Advanced Spectroscopic Approaches for Structural Elucidation of this compound and its Derivatives

Once isolated, the precise chemical structure of this compound and its derivatives is determined using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

The primary spectroscopic tools used for the structural elucidation of organic compounds like this compound include:

| Spectroscopic Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. wisc.edu For example, the IR spectrum of a derivative of this compound, 8-oxo-α-erythroidine epoxide, showed the presence of an unsaturated δ-lactone (1715 cm⁻¹) and an unsaturated γ-lactam (1680 cm⁻¹). thieme-connect.com |

| Mass Spectrometry (MS) | Determines the molecular weight and molecular formula of the compound by measuring the mass-to-charge ratio of its ions. phdcentre.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the determination of the elemental composition. thieme-connect.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. thermofisher.com |

| ¹H NMR (Proton NMR) | Determines the number and types of hydrogen atoms in a molecule and their connectivity. igntu.ac.in |

| ¹³C NMR (Carbon NMR) | Determines the number and types of carbon atoms in a molecule. igntu.ac.in |

| 2D NMR Techniques (COSY, HMBC, HMQC, NOESY) | These techniques provide information about the connectivity between different atoms within the molecule, helping to piece together the complete structure. igntu.ac.in For instance, Nuclear Overhauser Effect (NOE) interactions observed in NOESY experiments can reveal the spatial proximity of atoms, which is crucial for determining the stereochemistry of the molecule. thieme-connect.com |

The combination of these spectroscopic data allows for the unambiguous assignment of the structure of this compound and its naturally occurring derivatives. thieme-connect.comigntu.ac.in

Structure Activity Relationship Sar Studies of Alpha Erythroidine and Its Analogs

Elucidation of Structural Determinants for Nicotinic Acetylcholine (B1216132) Receptor Binding and Selectivity

Alpha-erythroidine and its related compounds are recognized as competitive antagonists at neuronal nicotinic acetylcholine receptors. wikipedia.orgnih.gov While direct SAR data for α-erythroidine is limited, extensive research on its close analog, dihydro-β-erythroidine (DHβE), and other Erythrina alkaloids provides significant insight into the molecular features governing nAChR binding and selectivity.

These alkaloids demonstrate notable selectivity, potently inhibiting the α4β2 nAChR subtype while showing much lower affinity for the α7 subtype. uchile.clplos.org This selectivity appears to be a class-wide feature for many Erythrina alkaloids. uchile.cl The exploration of various analogs has identified key structural determinants responsible for this pharmacological profile.

Key findings from SAR studies on Erythrina alkaloids include:

The Lactone Ring: The lactone group in the D-ring of DHβE is a major determinant of its high potency at α4β2 nAChRs. uchile.cl

C-16 Hydroxyl Group: In aromatic Erythrina alkaloids like erysodine, a hydroxyl group at position C-16 is critical for high-affinity binding to the α4β2 nAChR. uchile.cl

Receptor Subunit Interactions: Homology modeling and mutagenesis studies have pinpointed specific amino acid residues within the nAChR binding site that are crucial for the interaction with Erythrina alkaloids. These include Tyr126 in loop A and Trp182 in loop B of the α4 subunit, as well as Asp196 in the β2 subunit. The interaction with β2Asp196, a non-conserved residue, is considered a major determinant of the high sensitivity and receptor selectivity observed with these alkaloids. uchile.cl

Competitive Inhibition: Dihydro-β-erythroidine acts as a pure competitive inhibitor at the α7 nAChR, with its blockade being rapid and fully reversible. nih.gov It is widely used as a pharmacological tool to distinguish between nAChR subtypes due to its higher affinity for α4β2 receptors. plos.orgfrontiersin.org

The following table summarizes the inhibitory activities of DHβE and other Erythrina alkaloids at different nAChR subtypes.

| Compound | Receptor Subtype | Inhibitory Activity (Ki or IC50) | Assay Type |

|---|---|---|---|

| Dihydro-β-erythroidine (DHβE) | α4β2 | 0.37 μM (IC50) | Functional Assay |

| Dihydro-β-erythroidine (DHβE) | α4β4 | 0.19 μM (IC50) | Functional Assay |

| Dihydro-β-erythroidine (DHβE) | α7 | >10 μM (Ki) | Binding Assay |

| Erysodine | α4β2 | 50 nM (Ki) | [3H]cytisine Binding |

| Erysodine | α7 | 7500 nM (Ki) | [3H]epibatidine Binding |

| Erysotrine | α4β2 | 0.37 μM (IC50) | Functional Assay (Oocytes) |

| Erysotrine | α7 | 17 μM (IC50) | Functional Assay (Oocytes) |

| (+)-Erythravine | α4β2 | 13 nM (IC50) | Functional Assay |

| (+)-Erythravine | α7 | 6 μM (IC50) | Functional Assay |

| (+)-11α-hydroxyerythravine | α4β2 | 4 nM (IC50) | Functional Assay |

| (+)-11α-hydroxyerythravine | α7 | 5 μM (IC50) | Functional Assay |

Data sourced from references uchile.clplos.orgglpbio.com.

Identification of Molecular Features Governing Estrogen Receptor Interactions

Recent studies have unveiled a novel pharmacological activity for erythroidine alkaloids as a new class of phytoestrogens. nih.govd-nb.inforesearchgate.net Research has demonstrated that α-erythroidine can bind to and activate the estrogen receptor-alpha (ERα), initiating estrogenic effects. nih.govd-nb.inforesearchgate.net

The key findings regarding the estrogenic activity of α-erythroidine are:

Receptor Binding Affinity: In competitive binding assays using purified recombinant proteins, α-erythroidine demonstrated a measurable binding affinity for ERα. nih.govd-nb.inforesearchgate.net Its analog, β-erythroidine, also binds to ERα, while only β-erythroidine shows affinity for ERβ. nih.govd-nb.inforesearchgate.net The oxidation of the alkaloids to their 8-oxo derivatives appears to diminish this binding activity. d-nb.info

Estrogenic Activity in Cell-Based Assays: Both α-erythroidine and β-erythroidine induce a significant, dose-dependent stimulation of ER-dependent reporter gene activity in human osteosarcoma cells, with effects detectable at concentrations as low as 10 nM. nih.govd-nb.inforesearchgate.net

Gene Expression Regulation: The estrogenicity of these alkaloids was further confirmed by their ability to enhance the expression of specific ERα-dependent genes, such as trefoil factor-1 (TFF1) and serum/glucocorticoid regulated kinase 3 (SGK3), in MCF-7 breast cancer cells. nih.govd-nb.inforesearchgate.net

The following table summarizes the relative binding affinities (RBA) of α-erythroidine and its analogs to estrogen receptors.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) % |

|---|---|---|

| α-Erythroidine | ERα | 0.015 ± 0.010 |

| α-Erythroidine | ERβ | No binding detected |

| β-Erythroidine | ERα | 0.005 ± 0.010 |

| β-Erythroidine | ERβ | 0.006 ± 0.010 |

| 8-oxo-α-erythroidine | ERα | No binding detected |

| 8-oxo-β-erythroidine | ERα | No binding detected |

Data sourced from references nih.govd-nb.inforesearchgate.net.

Computational Approaches in Structure-Activity Relationship Analysis

Computational methods are indispensable tools for dissecting the complex interactions between ligands like α-erythroidine and their biological targets. Molecular dynamics simulations and molecular docking have been particularly instrumental in providing atomic-level insights that complement experimental SAR data.

Molecular Dynamics (MD) Simulations: MD simulations have been employed to investigate the conformational changes in nAChRs upon binding of Erythrina alkaloids. Extensive simulations of DHβE bound to the human α4β2 nAChR have been conducted. nih.govnih.gov These studies modeled the antagonist-bound state and revealed that the receptor adopts a conformation consistent with a closed or resting state. nih.gov The simulations identified that the side chains of specific amino acids, such as α4 L257 (9') and α4 L264 (16'), form the main constrictions in the transmembrane pore, providing a structural basis for the antagonistic activity. nih.govnih.gov

Molecular Docking: This technique has been crucial in proposing a structural basis for the observed estrogenic activity of α-erythroidine. Docking simulations have successfully placed α-erythroidine and β-erythroidine within the ligand-binding domain of ERα. d-nb.inforesearchgate.netthieme-connect.com These in silico models suggest that the compounds fit within the receptor's binding cavity, primarily through weak van der Waals interactions, which supports the experimental binding affinity data. researchgate.net One study reported a binding affinity value of -8.37 kcal/mol for this compound docked to the estrogen receptor alpha. b-cdn.net

Inductive Logic Programming (ILP): ILP is a machine learning technique that uses logic programming to represent hypotheses and has been applied to SAR and drug design. psu.eduresearchgate.net Unlike many traditional quantitative structure-activity relationship (QSAR) methods, ILP can use relational descriptions of molecular structure (e.g., atoms and their bond connectivities) to generate predictive, human-readable rules. psu.eduresearchgate.net This approach avoids the need for molecular alignment and can uncover novel structural features related to biological activity. psu.edu While ILP has been successfully used to model the SAR of various small molecules, such as predicting the mutagenicity of compounds or their binding to dihydrofolate reductase, there is no specific application of ILP to the SAR of this compound reported in the currently available literature. psu.edu

Biosynthetic Pathways and Metabolic Research of Erythrina Alkaloids

Proposed Biosynthetic Routes to Alpha-Erythroidine and Related Alkaloids

The biosynthesis of Erythrina alkaloids is a complex process that originates from the shikimate pathway, leading to the formation of aromatic amino acids. It is now widely accepted that the key precursor for these alkaloids is (S)-norreticuline, a benzylisoquinoline alkaloid. scribd.comnih.gov Early theories suggesting (S)-norprotosinomenine as the primary intermediate have been revised based on labeling studies. scribd.comnih.gov

The proposed biosynthetic pathway to the core erythrinan (B1236395) structure is as follows:

Oxidative Phenol (B47542) Coupling: The journey from (S)-norreticuline to the erythrinan skeleton is initiated by an oxidative phenol coupling reaction. researchgate.net This crucial step forges the characteristic spirocyclic structure.

Rearrangement and Ring Opening: Following the initial cyclization, the intermediate undergoes a rearrangement and subsequent opening of the tetrahydroisoquinoline ring. This leads to the formation of a dibenzazonine intermediate. researchgate.net

Allylic Cation Intermediate and Ring Closure: Isotopic labeling studies, particularly with 13C, have suggested the involvement of an allylic cation intermediate. This cation then undergoes a final ring closure to yield the fundamental erythrinan skeleton. researchgate.net

From this core structure, further enzymatic modifications such as hydroxylations, methoxylations, and the formation of the dienoid system in ring A lead to the diverse array of Erythrina alkaloids, including this compound. A putative biosynthetic pathway has been proposed that involves 24 candidate genes, highlighting the genetic complexity underlying the production of these compounds. nih.gov The fruit wall tissue of Erythrina crista-galli has been identified as a primary site for the biosynthesis of these alkaloids. nih.gov

| Intermediate |

In Vitro Plant Tissue Culture Systems for Alkaloid Production and Biosynthetic Studies

The investigation of biosynthetic pathways and the production of valuable secondary metabolites like this compound have been significantly advanced by in vitro plant tissue culture techniques. These methods offer a controlled environment for studying cellular processes and for the potential large-scale production of desired compounds, independent of geographical and climatic constraints. scialert.net

Research into the in vitro production of Erythrina alkaloids has demonstrated the feasibility of using cell cultures to synthesize these complex molecules. However, a common challenge is the relatively low yield of the target alkaloids in undifferentiated cell cultures compared to the parent plant. researchgate.net

A notable study on Erythrina americana successfully established callus and cell suspension cultures for the production of erythroidines. The details of this study are summarized in the table below.

| Culture Type |

Data from a study on Erythrina americana cell suspension cultures. nih.gov

These findings underscore the potential of plant tissue culture as a tool for both studying the biosynthesis of this compound and for its potential biotechnological production. Further research, including the elicitation of cultures with plant growth regulators, may enhance the accumulation of these valuable alkaloids. researchgate.net

Advanced Methodological Approaches in Alpha Erythroidine Research

In Vitro Electrophysiological Characterization of Receptor-Ligand Interactions

The functional properties of dihydro-β-erythroidine (DHβE) as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist are primarily delineated using in vitro electrophysiological techniques. These methods allow for precise measurement of ion channel function in response to neurotransmitters and pharmacological agents. Two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes expressing specific recombinant nAChR subtypes is a cornerstone of this research. This system allows for the detailed characterization of the potency and selectivity of DHβE.

Studies using this methodology have established that DHβE is a competitive antagonist, meaning it binds to the same site as the endogenous agonist acetylcholine (ACh) without activating the receptor, thereby blocking its function. nih.gov Its blockade is characterized as fast and fully reversible. nih.gov Research has consistently shown that DHβE displays moderate selectivity for nAChR subtypes containing the α4 subunit. tocris.com For instance, when co-expressed with the β4 subunit, the α4 subunit confers high sensitivity to DHβE, whereas the α3β4 receptor combination is approximately 120-fold less sensitive. nih.gov

Patch-clamp techniques on acutely isolated neurons or cultured cell lines, such as human embryonic kidney (HEK) cells or Chinese Hamster Ovary (CHO) cells stably expressing human nAChR subtypes, provide further detailed insights. tocris.comcapes.gov.br These approaches confirm the antagonist profile of DHβE and allow for the investigation of its effects on native receptors in their cellular environment. For example, in striatal cholinergic interneurons, DHβE has been shown to block the excitation of GABAergic neurons. tocris.com In studies on isolated porcine cerebral arteries, DHβE did not affect the vasodilation mediated by α7-nAChRs, highlighting its selectivity for α4-containing subtypes over the α7 subtype. ahajournals.org

The data generated from these electrophysiological experiments, particularly the half-maximal inhibitory concentration (IC₅₀), are crucial for quantifying the potency of DHβE at various nAChR subtypes.

| Receptor Subtype | Test System | Agonist Used | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| α4β4 | Xenopus oocytes | Acetylcholine (EC₂₀) | 0.19 ± 0.06 | nih.gov |

| α4β2 | - | - | 0.37 | tocris.com |

| α3β4 | Xenopus oocytes | Acetylcholine (EC₂₀) | 23.1 ± 10.2 | nih.gov |

Advanced Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis

The quantitative analysis of DHβE and its metabolic fate, as well as its influence on the pharmacokinetics of other compounds like nicotine (B1678760), relies on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

These methods offer high sensitivity and specificity, allowing for the precise measurement of drug and metabolite concentrations in biological matrices such as blood, plasma, and brain tissue. In studies investigating the interaction between DHβE and nicotine in vivo, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed. For instance, in pharmacokinetic studies conducted in rhesus monkeys, a specific LC-MS/MS method was developed to quantify nicotine and its major metabolites, cotinine (B1669453) and 3-hydroxycotinine, in plasma samples. nih.gov

The typical workflow involves solid-phase or liquid-liquid extraction of the analytes from the biological sample, followed by separation on an HPLC column (e.g., a C18 column). The eluent from the HPLC is then introduced into the mass spectrometer. Using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), the instrument is set to detect and quantify specific precursor-to-product ion transitions for each compound of interest and an internal standard, ensuring accurate and precise quantification. nih.gov This analytical approach is critical for correlating drug concentrations with observed behavioral or physiological effects and for performing detailed pharmacokinetic modeling. nih.gov

Computational Chemistry and Molecular Modeling for Ligand-Receptor Dynamics

Computational chemistry and molecular modeling provide powerful in silico tools to investigate the interactions between DHβE and its receptor targets at an atomic level. These methods complement experimental data by offering a dynamic, three-dimensional view of the ligand-receptor complex.

Molecular dynamics (MD) simulations are a key technique in this area. nih.govnih.gov These simulations use the principles of classical mechanics to model the movements and interactions of atoms in the system over time. Researchers have used the cryo-electron microscopy or crystal structures of nAChRs, such as the human α4β2 subtype, as a starting point to build computational models of the receptor embedded in a lipid bilayer. nih.govnih.govresearchgate.net By computationally "docking" DHβE into the agonist binding site located at the interface between the α4 and β2 subunits, these simulations can predict the binding pose and key molecular interactions.

These simulations have revealed that DHβE, as a competitive antagonist, occupies the same binding pocket as agonists like nicotine but establishes a different network of interactions with key amino acid residues in the receptor's "aromatic box" and surrounding loops (e.g., Loop C). nih.govresearchgate.net The simulations can track conformational changes in the receptor upon antagonist binding, helping to elucidate the structural mechanism of channel gating and blockade. For example, MD simulations have been used to investigate the conformational transition of the α4β2 nAChR from a desensitized state to a closed/resting state when bound to DHβE. nih.govnih.gov The structural models generated from these simulations can also be validated through site-directed mutagenesis experiments coupled with electrophysiological recordings, where predicted interacting residues are mutated to assess their importance for antagonist potency. nih.gov

Future Research Directions and Emerging Avenues for Alpha Erythroidine

Discovery and Characterization of Novel Receptor Targets and Binding Sites

A primary future research direction for alpha-erythroidine is the systematic exploration for novel receptor targets beyond its traditionally recognized activity at nAChRs. While its role as a competitive antagonist at certain nAChR subtypes is established, the full spectrum of its interaction with the diverse family of nAChRs remains incompletely characterized. For instance, dihydro-β-erythroidine, a closely related alkaloid, demonstrates moderate selectivity for the α4β2 and α4β4 subtypes, suggesting that subtle structural variations within the erythrinan (B1236395) scaffold can dictate receptor preference. acs.orgrndsystems.comtocris.com Future studies should employ comprehensive binding assays and functional screens across a wider array of nAChR subtypes, including but not limited to α3β4, α7, and α6-containing receptors, to create a detailed selectivity profile for this compound. acs.orgnih.govnih.gov

Perhaps more compelling is the recent discovery of this compound as a novel phytoestrogen. cdnsciencepub.com Studies have demonstrated that it can bind to the estrogen receptor alpha (ERα), a finding that dramatically expands its potential biological activities. nih.govnih.gov This opens an entirely new field of investigation into its role as an endocrine modulator.

Future research should focus on:

Comprehensive Receptor Screening: Utilizing high-throughput screening technologies to test this compound against a broad panel of receptors, ion channels, and enzymes to identify previously unknown molecular targets.

Characterization of Estrogen Receptor Interactions: Delving deeper into its interaction with estrogen receptors. While initial binding to ERα has been confirmed, its affinity for ERβ and potential for tissue-specific estrogenic or anti-estrogenic activity are unknown. cdnsciencepub.comnih.gov Molecular docking simulations have proposed a potential binding mode on ERα, which warrants experimental validation. nih.gov

Identification of Allosteric Binding Sites: Investigating the possibility that this compound or its future analogs could bind to allosteric sites on its known targets, potentially acting as positive or negative allosteric modulators, which can offer greater selectivity and finer control over receptor function. dntb.gov.ua

Table 1: Known and Potential Receptor Targets for this compound This table is interactive. Click on headers to sort.

| Receptor Family | Specific Subtype/Target | Known/Potential Interaction | Research Focus |

|---|---|---|---|

| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | α4β2* | Known Target (Antagonist) | Determine precise binding affinity and functional impact. |

| Nicotinic Acetylcholine Receptors (nAChRs) | Other β2-containing nAChRs | Known Target (Antagonist) nih.gov | Elucidate selectivity profile across different combinations (e.g., α4α5β2, α6β2*). acs.orgnih.gov |

| Nicotinic Acetylcholine Receptors (nAChRs) | α3β4, α7, α9α10 | Potential Target | Screen for any antagonist or agonist activity to complete the selectivity map. cnjournals.comacs.org |

| Steroid Hormone Receptors | Estrogen Receptor Alpha (ERα) | Known Target (Agonist) cdnsciencepub.comnih.gov | Validate binding, quantify functional activity, and explore downstream signaling. |

Comprehensive Investigation of Signaling Cascades and Network Effects

The identification of dual activity at nAChRs and ERα implies that this compound can initiate multiple, potentially interacting, intracellular signaling cascades. A comprehensive investigation into these pathways is critical to understanding its cellular and physiological effects.

Research has shown that this compound's estrogenic activity includes the enhanced expression of specific ERα-dependent genes, namely trefoil factor-1 (TFF1) and serum/glucocorticoid regulated kinase 3 (SGK3) in MCF-7 cells. cdnsciencepub.comnih.govnih.gov This confirms its ability to act as a transcriptional regulator via the classical genomic estrogen signaling pathway. Future work should expand upon this by:

Mapping the Estrogenic Signalome: Using transcriptomics and proteomics to identify the full suite of genes and proteins regulated by this compound in various estrogen-responsive cell types.

Investigating Non-Genomic Signaling: Exploring whether this compound can trigger rapid, non-genomic estrogen signaling pathways, which are often initiated by membrane-associated ERs and can influence cell excitability and synaptic function through cascades involving protein kinases like Akt and ERK. acs.org

Simultaneously, its activity at nAChRs, which are ligand-gated ion channels, directly modulates ion flux and neuronal excitability. This can lead to complex network effects, such as the modulation of neurotransmitter release. For example, activation of different nAChR subtypes on interneurons can facilitate the release of GABA. researchgate.net Future research in this area should aim to:

Elucidate nAChR-Mediated Network Modulation: Delineate how this compound's antagonism of specific nAChR subtypes alters neural circuit activity, particularly in brain regions rich in these receptors like the hippocampus and ventral tegmental area. nih.govjneurosci.org

Probe for Signal Pathway Crosstalk: Investigate potential interactions between nAChR- and ERα-mediated signaling pathways within the same cell or network. This is particularly relevant in the central nervous system, where both receptor systems are co-expressed and play crucial roles in cognition, mood, and neuroprotection.

Rational Design and Synthesis of this compound Analogs with Enhanced Specificity

The complex structure of this compound serves as a valuable chemical scaffold for medicinal chemistry efforts. The rational design and synthesis of analogs provide a powerful strategy to dissect its structure-activity relationships (SAR) and develop new chemical probes with improved properties. acs.orgku.dk Several synthetic approaches to the core erythrinan ring system have been established, providing a foundation for creating a library of novel derivatives. cdnsciencepub.comacs.orgresearchgate.net

Future research should leverage these synthetic platforms to:

Enhance Receptor Selectivity: Modify the functional groups on the this compound skeleton to enhance its affinity and selectivity for a single receptor target. For example, analogs could be designed to be highly selective antagonists for the α4β2 nAChR or potent, selective agonists for ERα. Studies on other Erythrina alkaloid analogs have shown that even minor modifications can lead to subtype-selective antagonists. acs.orgacs.org

Separate Pharmacological Activities: Systematically alter the structure to create analogs that retain activity at one target (e.g., ERα) while eliminating activity at another (e.g., nAChRs). This would produce invaluable tool compounds to independently study the physiological consequences of activating each pathway.

Improve Pharmacokinetic Properties: Synthesize derivatives with modified physicochemical properties (e.g., lipophilicity, polarity) to optimize their drug-like characteristics for potential future therapeutic development. Recent advances in synthetic strategies, such as spokewise total synthesis, provide efficient pathways to generate diverse analogs from a common precursor. acs.org

Table 2: Synthetic Strategies for Erythrinan Alkaloid Analog Development This table is interactive. Click on headers to sort.

| Synthetic Strategy | Description | Potential Application for this compound Analogs | Reference |

|---|---|---|---|

| Domino Reactions | A one-pot process forming multiple chemical bonds, enabling the efficient construction of the core spirocyclic skeleton. | Rapidly generate the core structure for further functionalization. | acs.org |

| Spokewise Total Synthesis | A strategy to synthesize multiple target alkaloids from a common advanced intermediate in a single step. | Efficiently create a library of analogs with diverse substitutions on the A, B, or C rings. | acs.org |

| Ring Deletion/Simplification | Systematically removing rings from the tetracyclic structure to create simplified analogs. | Identify the minimal pharmacophore required for activity at nAChRs or ERα. | acs.orgku.dk |

Exploration of Polypharmacological Profiles and Multi-Target Modulation

The discovery that this compound engages both nAChRs and ERα makes it a de facto polypharmacological agent—a single molecule that interacts with multiple biological targets. cnjournals.comnaturalproducts.net Rather than being a liability, this multi-target profile could be therapeutically advantageous for complex diseases where modulating several pathways simultaneously is beneficial. A key future direction is to embrace and explore this complexity.

Emerging research avenues include:

Characterizing the Polypharmacological Network: Moving beyond a one-drug-one-target paradigm to systematically map all of this compound's interactions and understand how they collectively influence cellular and organismal physiology. This involves integrating data from receptor screening, signalome analysis, and phenotypic assays.

Designing "Tuned" Multi-Target Ligands: Using the SAR data from analog synthesis (as described in 7.3) to rationally design new molecules that retain a specific, desired multi-target profile. For instance, an analog could be engineered to have a balanced antagonistic effect on certain nAChRs and a potent agonistic effect on ERα, a profile that might be beneficial in certain neurological or inflammatory conditions.

Investigating Synergistic Effects: Exploring whether the simultaneous modulation of nAChRs and ERs by this compound leads to synergistic or additive effects. For example, in the context of neuroinflammation, concurrent inhibition of pro-inflammatory nAChR pathways and activation of neuroprotective estrogen signaling could be more effective than targeting either pathway alone.

By pursuing these integrated research directions, the scientific community can fully elucidate the mechanism of action of this compound, develop highly selective chemical probes to study its constituent activities, and explore the potential of its inherent polypharmacology for novel therapeutic strategies.

Q & A

Q. How should researchers address potential biases in meta-analyses of this compound’s therapeutic potential?

- Methodological Answer : Use PRISMA guidelines for systematic reviews. Register the study protocol (e.g., PROSPERO) to avoid outcome reporting bias. Assess publication bias via funnel plots and Egger’s test. Perform sensitivity analyses by excluding low-quality studies (e.g., those lacking blinding or randomization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.